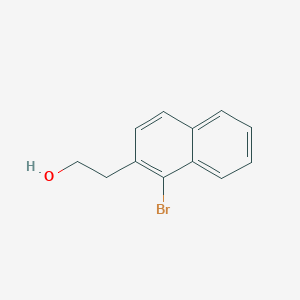

2-Naphthaleneethanol, 1-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Naphthaleneethanol, 1-bromo- is a useful research compound. Its molecular formula is C12H11BrO and its molecular weight is 251.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthaleneethanol, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthaleneethanol, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Naphthaleneethanol, 1-bromo- (CAS Number: 7228-47-9) is characterized by the following chemical attributes:

- Molecular Formula : C10H9BrO

- Molecular Weight : 223.09 g/mol

- IUPAC Name : 1-bromonaphthalen-2-ol

- Melting Point : 76°C to 81°C

These properties make it a versatile compound for various reactions in organic chemistry.

Organic Synthesis

2-Naphthaleneethanol, 1-bromo- is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, enabling the formation of various derivatives. For example, it can be converted into benzylic carbamates through direct amination processes, which are essential in synthesizing pharmaceutical compounds .

Medicinal Chemistry

The compound plays a crucial role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, derivatives of 2-naphthaleneethanol, 1-bromo- are precursors to compounds such as naproxen and nabumetone, which are widely used for their analgesic properties. The synthesis of these drugs often involves the transformation of the brominated naphthol into methoxynaphthalene intermediates that can be further processed into active pharmaceutical ingredients .

Material Science

In material science, 2-naphthaleneethanol, 1-bromo- is explored for its potential applications in creating functional materials. Its ability to undergo polymerization reactions can lead to the development of polymers with specific properties suitable for coatings or adhesives. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Case Study 1: Synthesis of NSAIDs

A notable case study involved the synthesis of naproxen from 2-naphthaleneethanol, 1-bromo-. The process began with the hydrodebromination of the compound to yield 6-bromo-2-naphthol, which was subsequently converted into methoxynaphthalene. This intermediate was then transformed into naproxen through a series of reactions involving carbonylation and resolution techniques .

Case Study 2: Polymer Development

In another study focusing on material science applications, researchers investigated the polymerization of 2-naphthaleneethanol, 1-bromo- with various monomers to create copolymers with enhanced properties. The resulting materials demonstrated improved resistance to thermal degradation compared to traditional polymers, indicating potential uses in high-performance applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Compounds Derived |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Benzylic carbamates |

| Medicinal Chemistry | Precursor for NSAIDs like naproxen and nabumetone | Naproxen, Nabumetone |

| Material Science | Development of functional polymers with enhanced properties | High-performance copolymers |

Propiedades

Número CAS |

115351-61-6 |

|---|---|

Fórmula molecular |

C12H11BrO |

Peso molecular |

251.12 g/mol |

Nombre IUPAC |

2-(1-bromonaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C12H11BrO/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 |

Clave InChI |

GQOMKOHIWKIVDW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2Br)CCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.